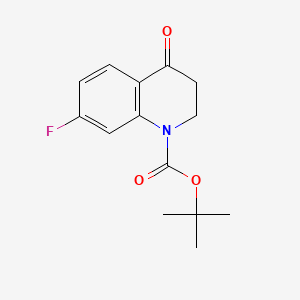
N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the N-Boc (tert-butoxycarbonyl) protecting group and the fluorine atom in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Fluorination: Introduction of the fluorine atom at the 7-position of the quinoline ring can be achieved using electrophilic fluorinating agents such as Selectfluor.
Reduction: The quinoline ring is then reduced to form the 3,4-dihydroquinoline derivative. This can be done using hydrogenation or other reducing agents.
Boc Protection: The N-Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7-position.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom and the N-Boc group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3,4-dihydroquinoline-4(2H)-one: Lacks the fluorine atom, which may result in different reactivity and biological properties.
7-Fluoroquinoline: Lacks the N-Boc group and the dihydro structure, leading to different chemical behavior.
N-Boc-quinoline-4(2H)-one: Lacks both the fluorine atom and the dihydro structure.
Uniqueness
N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is unique due to the combination of the N-Boc protecting group, the fluorine atom, and the dihydroquinoline structure. This combination can result in unique chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPYBIGAQSMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
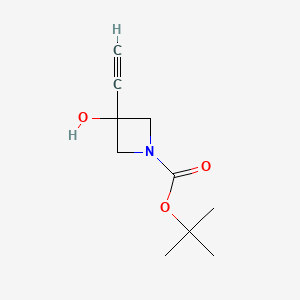
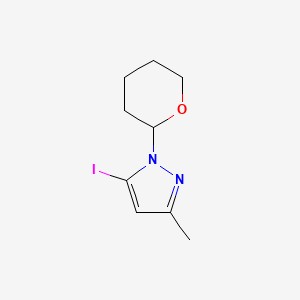
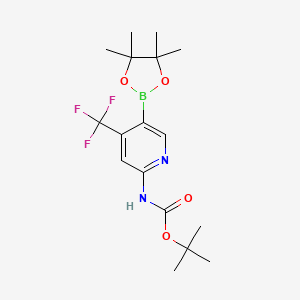
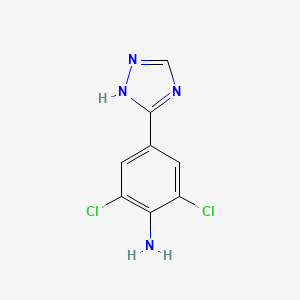
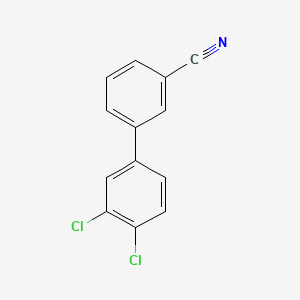
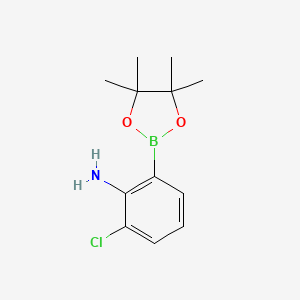
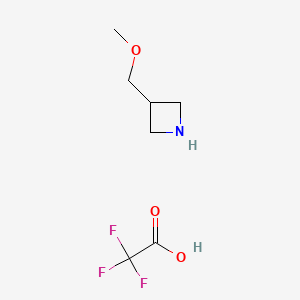
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)


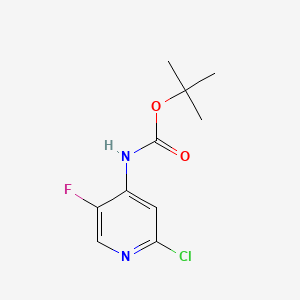
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
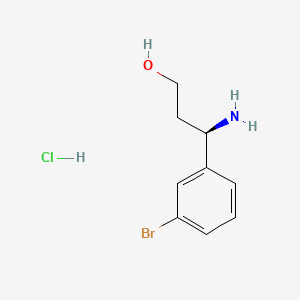
![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)
